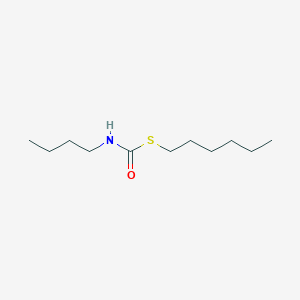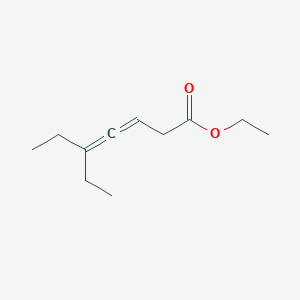
1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester is an organic compound with the molecular formula C10H14O4 This compound is characterized by a five-membered cyclopentane ring with two carboxylic acid ester groups and a methylene group attached to the ring
Méthodes De Préparation
The synthesis of 1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 1,1-Cyclopentanedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methylene group in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical reactions. The methylene group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester can be compared with similar compounds such as:
1,2-Cyclopentanedicarboxylic acid, dimethyl ester: This compound has a similar ester structure but differs in the position of the carboxylic acid groups on the cyclopentane ring.
1,1-Cyclopentanedicarboxylic acid: This compound lacks the ester groups and methylene group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
134149-18-1 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
dimethyl 2-methylidenecyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-7-5-4-6-10(7,8(11)13-2)9(12)14-3/h1,4-6H2,2-3H3 |
Clé InChI |
IWKOMYVXYMWDLI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCCC1=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)

![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)

![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)


![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)

![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)



